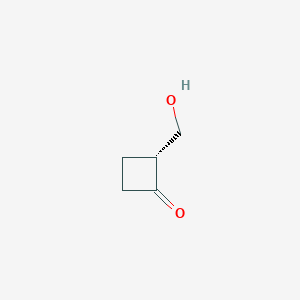

2-(Hydroxymethyl)cyclobutanone

Descripción

Significance of Cyclobutanone (B123998) Scaffolds in Molecular Design

Cyclobutanone scaffolds are significant in molecular design due to their inherent ring strain, which imparts unique chemical reactivity. nih.govfiveable.me This strain makes them susceptible to a variety of transformations that are not as readily achieved with larger, less-strained ring systems. fiveable.me The four-membered ring can be selectively opened or expanded, providing access to a diverse range of acyclic and larger cyclic structures. nih.govresearchgate.net This makes cyclobutanones valuable intermediates in the synthesis of complex natural products and biologically active molecules. thieme-connect.de The rigid framework of the cyclobutane (B1203170) ring also allows for precise control over the spatial arrangement of functional groups, which is crucial in the design of molecules with specific biological activities. nih.gov The introduction of a cyclobutane ring can conformationally lock a molecule into its most active form. nih.gov

Role of 2-(Hydroxymethyl)cyclobutanone as a Functionalized Intermediate

This compound is a particularly useful functionalized intermediate because it contains two distinct reactive sites: a ketone and a hydroxymethyl group. chim.it This bifunctionality allows for a wide range of selective chemical modifications. smolecule.com The ketone can undergo reactions such as nucleophilic additions, while the hydroxymethyl group can be involved in esterification, etherification, or oxidation. cymitquimica.com The presence of both functionalities on a strained cyclobutane ring enables unique synthetic transformations, making it a valuable precursor for creating complex molecular structures, including those found in pharmaceuticals and other bioactive compounds. smolecule.comresearchgate.net

Historical Context of Cyclobutanone Chemistry

The study of cyclobutanone chemistry dates back to the early 20th century, with the first synthesis of the parent compound, cyclobutanone, achieved by the Russian chemist Nikolai Kischner. His initial method, which involved the decarboxylation of cyclobutanecarboxylic acid, produced low yields and was inefficient. A significant advancement came with the development of a more efficient synthesis by P. Lipp and R. Köster, who utilized the reaction of diazomethane (B1218177) with ketene. The foundation for cyclobutane chemistry was laid in 1907 when Richard Willstätter and James Bruce successfully synthesized cyclobutane. Over the years, various other methods for synthesizing cyclobutanones have been developed, including the ring expansion of oxaspiropentane and the dialkylation of 1,3-dithiane (B146892). These developments have paved the way for the synthesis and exploration of functionalized cyclobutanones like this compound.

Table 1: Key Historical Developments in Cyclobutanone Chemistry

| Year | Development | Researcher(s) | Significance |

| Early 20th Century | First synthesis of cyclobutanone | Nikolai Kischner | Laid the groundwork for cyclobutanone chemistry, despite low yields. |

| 1907 | Synthesis of cyclobutane | Richard Willstätter and James Bruce | Opened the door for further exploration of four-membered ring systems. |

| - | More efficient synthesis of cyclobutanone | P. Lipp and R. Köster | Provided a more practical route to cyclobutanones using diazomethane and ketene. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(hydroxymethyl)cyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-3-4-1-2-5(4)7/h4,6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWZYFVOUUTMPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23107-52-0 | |

| Record name | 2-(hydroxymethyl)cyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Hydroxymethyl Cyclobutanone and Its Derivatives

Strategies for Cyclobutane (B1203170) Ring Construction

The construction of the cyclobutane framework is a pivotal step in the synthesis of numerous natural products and pharmaceutical compounds that feature this structural motif. nih.govkib.ac.cn The principal strategies employed for this purpose are [2+2] cycloaddition reactions and the expansion of smaller, more readily available ring systems. nih.govkib.ac.cnbohrium.com These methods provide versatile pathways to cyclobutane and cyclobutanone (B123998) derivatives, which are valuable intermediates for further chemical transformations. nih.gov

The [2+2] cycloaddition is arguably the most fundamental and widely utilized method for the synthesis of cyclobutane rings. nih.govkib.ac.cn This reaction involves the union of two components, typically two alkene molecules or an alkene and a ketene, to form a four-membered ring. kib.ac.cnacs.org The reaction can be initiated by different energy sources, leading to distinct mechanistic pathways and applications.

Photochemical [2+2] cycloaddition is a powerful and frequently used method for accessing cyclobutane structures. acs.orgresearchgate.net This reaction typically involves the irradiation of a mixture of two olefins, or an enone and an alkene, with ultraviolet (UV) or visible light. acs.orgwikipedia.org The process is not a concerted reaction but proceeds through a stepwise mechanism. wikipedia.org

The reaction begins with the photoexcitation of one of the components, often an enone, from its ground state to a singlet excited state. wikipedia.org This is followed by a rapid intersystem crossing to a more stable triplet state. The triplet-state molecule then interacts with the ground-state alkene to form an exciplex, which subsequently collapses to a diradical intermediate. Finally, spin inversion of the diradical allows for the formation of the second carbon-carbon bond, closing the four-membered ring. wikipedia.org

Historically, the first described [2+2] photocycloaddition was the photodimerization of thymoquinone, discovered in 1877. acs.org A classic example from 1908 is the conversion of carvone (B1668592) into carvone-camphor upon prolonged exposure to sunlight. wikipedia.org Modern methods often employ photocatalysts, such as copper(I) or iridium(III) complexes, to facilitate the reaction under visible light, which offers advantages over high-energy UV irradiation. researchgate.netchinesechemsoc.org

| Aspect | Description | References |

| Initiation | UV or visible light irradiation. | acs.org |

| Mechanism | Stepwise, involving photoexcitation, intersystem crossing to a triplet state, and a diradical intermediate. | wikipedia.org |

| Substrates | Commonly involves two olefins or an enone and an alkene. Cyclic enones are often used to prevent competitive cis-trans isomerization. | acs.orgwikipedia.org |

| Catalysis | Can be performed via direct excitation or through sensitization using photocatalysts like Cu(I) and Ir(III) complexes under visible light. | researchgate.netchinesechemsoc.org |

Thermal [2+2] cycloadditions are accomplished by applying heat, without the need for light energy. fiveable.me These reactions are particularly effective for specific classes of substrates, such as the reaction between an enamine and an electron-deficient alkene, or the cycloaddition of ketenes. nih.gov Unlike their photochemical counterparts, which often involve radical intermediates, thermal [2+2] reactions can proceed through a concerted, closed-shell mechanism, although stepwise pathways also exist. fiveable.meresearchgate.net

This methodology is valuable for creating complex cyclic structures with high efficiency. fiveable.me The stereochemistry of the reactants often directly influences the stereochemical outcome of the cyclobutane product. fiveable.me A key advantage of certain thermal methods, such as the enamine [2+2] cyclization described by Brannock, is the control over regiochemistry, which prevents the formation of undesired homo-dimerization products. nih.gov However, challenges can include controlling regioselectivity and stereochemistry in some systems. fiveable.me

| Aspect | Description | References |

| Initiation | Heat; no light required. | fiveable.me |

| Mechanism | Can be a concerted, closed-shell mechanism or a stepwise process, differing from the typical open-shell (diradical) mechanism of photochemical versions. | fiveable.meresearchgate.net |

| Substrates | Effective for specific partners like enamines with Michael acceptors or ketenes with alkenes. | nih.gov |

| Control | Can offer excellent control over regiochemistry, especially in intramolecular variants or with polarized substrates. | nih.gov |

A versatile and powerful method for the synthesis of cyclobutanones involves the [2+2] cycloaddition of keteniminium salts with alkenes. kib.ac.cnthieme-connect.com Keteniminium ions are highly reactive electrophilic intermediates that are typically generated in situ from tertiary amides. nih.govresearchgate.net The most common method for their generation involves activating the amide with an electrophile like triflic anhydride (B1165640), followed by elimination promoted by a non-nucleophilic base such as collidine. nih.gov

Once formed, the keteniminium salt readily undergoes a [2+2] cycloaddition with an alkene. This reaction can be performed in both intermolecular and intramolecular fashions. thieme-connect.compku.edu.cn The intramolecular version is particularly useful for constructing fused bicyclic systems and has been applied to the synthesis of complex molecules. pku.edu.cnunica.it The initial cycloadduct is a cyclobutaniminium salt, which is then hydrolyzed to afford the corresponding cyclobutanone. researchgate.net This method has been successfully used in the synthesis of precursors for cyclobutyl nucleosides. researchgate.net

Theoretical and experimental studies have shown that the regiochemical outcome of intramolecular reactions (i.e., "normal" vs. "cross" cycloaddition) is influenced by factors such as the tether length between the alkene and the keteniminium ion, as well as substituents on the alkene. unica.it

| Aspect | Description | References |

| Intermediate | Highly reactive keteniminium ion. | nih.gov |

| Generation | Typically formed in situ from a tertiary amide using triflic anhydride and a non-nucleophilic base. | nih.govresearchgate.net |

| Reaction | The keteniminium salt undergoes [2+2] cycloaddition with an alkene to form a cyclobutaniminium salt. | researchgate.net |

| Final Product | Hydrolysis of the cyclobutaniminium salt yields the corresponding cyclobutanone. | researchgate.net |

| Application | Used for both inter- and intramolecular cycloadditions to create mono- and bicyclic cyclobutanones. | thieme-connect.compku.edu.cn |

Ring expansion reactions provide an alternative and powerful route to cyclobutane derivatives, often starting from smaller, three-membered rings like cyclopropanes. nih.gov The inherent strain of the cyclopropane (B1198618) ring can be harnessed to drive transformations that result in the formation of a larger, four-membered ring. nih.gov These reactions can be promoted by various reagents and conditions, leading to functionalized cyclobutanes and cyclobutanones. nih.govbohrium.com For instance, the rearrangement of cyclopropyl (B3062369) methanols can yield cyclobutanone derivatives. wikipedia.org

Diazomethane (B1218177) is a well-known reagent for the ring expansion of cyclic ketones. wikipedia.orgmasterorganicchemistry.com In this reaction, a ketone is converted to its next higher homolog; for example, a cyclopropanone (B1606653) can be expanded to a cyclobutanone, and a cyclobutanone can be expanded to a cyclopentanone. wikipedia.orgmasterorganicchemistry.com

The mechanism begins with the nucleophilic attack of diazomethane on the carbonyl carbon of the cyclic ketone, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate then loses the exceptionally stable dinitrogen (N₂) molecule to generate a carbocation. A subsequent 1,2-rearrangement, or migration of one of the ring carbons, leads to the expanded ring structure. masterorganicchemistry.com While highly effective, the use of diazomethane requires significant caution as it is both toxic and explosive. Due to these hazards, alternative reagents have been developed for similar transformations. wikipedia.org

| Aspect | Description | References |

| Reagent | Diazomethane (CH₂N₂). | masterorganicchemistry.com |

| Transformation | Expands a cyclic ketone to the next larger ring (e.g., cyclobutanone to cyclopentanone). | wikipedia.orgmasterorganicchemistry.com |

| Mechanism | 1. Nucleophilic attack by diazomethane on the carbonyl. 2. Loss of N₂ to form a carbocation. 3. 1,2-Alkyl shift (rearrangement) to form the expanded ring. | masterorganicchemistry.com |

| Safety | Diazomethane is highly toxic and explosive, requiring specialized handling procedures. |

Ring Expansion Reactions

SmI₂-Mediated Rearrangements

Samarium(II) iodide (SmI₂) is a versatile single-electron transfer reagent that facilitates a variety of carbon-carbon bond-forming reactions, including those suitable for constructing four-membered rings. One key application is in mediating intramolecular carbonyl-alkene coupling reactions (ketyl-olefin cyclizations). In this process, a ketone or aldehyde is reduced by SmI₂ to form a ketyl radical, which then undergoes cyclization onto a tethered alkene.

This methodology has been effectively used to synthesize cyclobutanol (B46151) derivatives, which are direct precursors to cyclobutanones. For instance, carbohydrate-derived unsaturated ketones have been shown to undergo efficient 4-exo-trig cyclization using an SmI₂-HMPA system to produce cyclobutanols with high diastereoselectivity. acs.org The order of addition of reagents can be critical to prevent side reactions. acs.org In the synthesis of pestalotiopsin A, a SmI₂-mediated cyclization of an aldehyde onto an alkene was a key step in forming the cyclobutane ring, yielding the corresponding cyclobutanol. nih.gov The use of co-solvents like trifluoroethanol was found to be crucial for achieving good yields in these cyclizations. nih.gov Furthermore, silicon-based stereocontrol elements have been employed in SmI₂-mediated cyclizations to afford cyclobutanols with excellent diastereocontrol, demonstrating the method's utility in complex stereoselective synthesis. nih.govmanchester.ac.uk

Photochemical Ring Expansion of Cyclobutanes

Photochemical reactions of cyclobutanones typically involve a Norrish Type I cleavage, leading to a 1,4-diradical intermediate. This intermediate can then undergo several transformations, including ring expansion to form a transient 2-tetrahydrofuranylidene (an oxacarbene). This process is a ring expansion of the cyclobutanone, not a method for its formation.

Therefore, 2-(Hydroxymethyl)cyclobutanone and its derivatives serve as precursors in these photochemical reactions rather than products. The resulting oxacarbene is a reactive intermediate that can be trapped by various nucleophiles. For example, irradiation of α-substituted cyclobutanones in the presence of alcohols or amines leads to the formation of substituted tetrahydrofurans or pyrrolidines, respectively. This photochemical ring-expansion has been developed as a key step in the synthesis of various nucleoside analogues. unica.it Ultrafast electron diffraction studies have been used to directly observe the structural dynamics of cyclobutanone photolysis, from ring-opening to the formation of products like cyclopropane and carbon monoxide or ethylene (B1197577) and ketene. arxiv.org

Ring Contraction Reactions

The synthesis of cyclobutane rings via the contraction of a five-membered cyclopentane (B165970) ring is a powerful strategy, particularly for creating highly substituted or sterically hindered systems. rsc.orgntu.ac.uk One notable method is the pinacol-type rearrangement. In the total synthesis of (+)-welwitindolinone A, a key step involved an oxidative pinacol-type rearrangement to construct a spiro-cyclobutane from a cyclopentane moiety integrated within a complex indole (B1671886) alkaloid precursor. rsc.orgntu.ac.uk

Another approach involves the Favorskii rearrangement, where a cyclic α-haloketone is treated with a base. While often used to contract cyclohexanones to cyclopentane carboxylic acids, the underlying principle can be applied to other ring sizes. A related method is the Demyanov ring contraction, which involves the diazotization of aminocycloalkanes, leading to carbocation intermediates that can rearrange to a smaller ring. wikipedia.org For example, the reaction can convert an aminocyclobutane into a hydroxymethylcyclopropane, illustrating the general concept of ring-size change via rearrangement. wikipedia.org

Oxidative Cleavage Methods

Oxidative cleavage provides a route to cyclobutanones by breaking specific bonds in larger, often bicyclic, precursor molecules. Ozonolysis is a classic and effective method for this transformation. libretexts.orgmasterorganicchemistry.com For instance, methylenecyclobutane, which can be prepared from pentaerythritol, undergoes ozonolysis to yield cyclobutanone. thieme-connect.deorgsyn.org

This strategy can be applied to more complex systems. In a synthetic study toward the natural product providencin, a highly substituted cyclobutane was prepared via the ozonolysis-reduction of a bicyclo[3.2.0]heptenone precursor. jst.go.jp Similarly, the oxidative cleavage of bicyclo[2.2.2]octenones, derived from masked o-benzoquinones, has been developed to produce highly functionalized cyclohexene (B86901) frameworks, demonstrating the chemoselective cleavage of C-C bonds while leaving other functionalities like alkenes intact. acs.org These methods showcase how the cyclobutane ring can be unveiled from a larger cyclic system by selectively cleaving specific carbon-carbon bonds.

Catalytic Radical Processes for Cyclobutanone Formation

Recent advances in catalysis have enabled the development of powerful radical-based methods for constructing cyclobutanone rings. A significant breakthrough is the use of cobalt(II)-based metalloradical catalysis for the asymmetric 1,4-C–H alkylation of diazoketones. This process involves a 1,4-hydrogen atom abstraction (HAA), a traditionally challenging step, followed by a 4-exo-tet radical substitution to stereoselectively form the cyclobutanone ring.

The success of this method relies on the design of a D₂-symmetric chiral amidoporphyrin ligand, which creates a specific steric and electronic environment around the cobalt center. This tailored catalytic system operates under mild conditions and converts various α-aryldiazoketones into chiral α,β-disubstituted cyclobutanones with good to high yields and excellent diastereoselectivities and enantioselectivities. A key advantage of this method is its atom economy, with dinitrogen being the only byproduct.

Table 1: Enantioselective Cyclobutanone Synthesis via Co(II)-Catalyzed 1,4-C–H Alkylation Data derived from J. Am. Chem. Soc. 2021, 143, 11337-11344.

| Substrate (α-Aryldiazoketone) | Yield (%) | d.r. | ee (%) |

|---|---|---|---|

| α-(4-Methoxyphenyl)diazoketone | 92 | >20:1 | 99 |

| α-(4-Chlorophenyl)diazoketone | 85 | >20:1 | 98 |

| α-(4-Bromophenyl)diazoketone | 88 | >20:1 | 98 |

| α-(2-Naphthyl)diazoketone | 90 | >20:1 | 99 |

| α-Phenyldiazoketone | 89 | >20:1 | 99 |

Cyclodialkylation of Protected Carbonyl Groups

The cyclodialkylation of a protected carbonyl group with a 1,3-dihalopropane is a foundational method for constructing the cyclobutanone ring. This approach requires the temporary "masking" of the carbonyl functionality to prevent it from undergoing undesired reactions. The protecting group must be stable to the cyclization conditions and easily removable in a final step. thieme-connect.de

A common strategy involves the use of 1,3-dithiane (B146892) as a carbonyl equivalent. The 1,3-dithiane is first deprotonated with a strong base like butyllithium (B86547) to form a nucleophilic 2-lithio derivative. This anion then reacts with a 1,3-dihalopropane, such as 1-bromo-3-chloropropane, in an alkylation step. A subsequent intramolecular cyclization, induced by another equivalent of strong base, forms the four-membered ring, yielding a dithiaspiro[3.5]nonane. The final deprotection step, typically using reagents like mercury(II) chloride, unmasks the carbonyl group to afford cyclobutanone. thieme-connect.deorgsyn.org This method, while multi-step, is a reliable route for the fundamental synthesis of the cyclobutanone core.

Stereoselective and Enantioselective Synthesis

Controlling the stereochemistry during the synthesis of this compound and its derivatives is crucial for their application in areas like natural product synthesis. Several powerful stereoselective and enantioselective methods have been developed.

Organocatalysis has emerged as a key tool. For example, an enantioselective tandem condensation and rearrangement between racemic α-hydroxycyclobutanone and various benzylamines can produce α-(benzylamino)cyclobutanones. smolecule.com This reaction, catalyzed by a chiral diphenylprolinol TMS ether, proceeds in good yields (60–85%) and with high enantioselectivities (70–92% ee). smolecule.com Similarly, the direct aldol (B89426) reaction of 2-hydroxycyclobutanone with aromatic aldehydes, catalyzed by the amino acid L-tryptophan, gives 2,2-disubstituted cyclobutanones with good regioselectivity and moderate enantioselectivity. mdpi.comresearchgate.net

The catalytic radical process involving 1,4-hydrogen atom abstraction, as described in section 2.1.5, is inherently enantioselective due to the use of a chiral cobalt catalyst, providing excellent stereocontrol. organic-chemistry.org Furthermore, stereoselective synthesis can be achieved through classical approaches like the Strecker methodology starting from chiral 2-substituted cyclobutanones to produce enantiopure cyclobutane α-amino acids. unica.it These diverse methods provide robust pathways to access specific stereoisomers of functionalized cyclobutanones for advanced synthetic applications. mdpi.comresearchgate.net

Asymmetric Vicinal Acylation of Olefins

A notable method for synthesizing cyclobutane derivatives involves the asymmetric vicinal acylation of olefins. This approach utilizes a [2+2] cycloaddition reaction. Specifically, a chiral keteniminium salt, generated from N-tosylsarcosinamide, reacts with an olefin. unica.it This reaction produces cis-α-aminocyclobutanones with good enantioselectivity. unica.it Subsequent regioselective Baeyer-Villiger oxidation of these cyclobutanones can yield lactone derivatives while retaining the enantiomeric purity. unica.it This two-step sequence provides a pathway to highly functionalized cyclobutane structures. unica.it

Organocatalytic Enantioselective Synthesis

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of this compound derivatives. scienceopen.com A prominent example is the tandem condensation/intramolecular rearrangement/proton transfer reaction between racemic α-hydroxycyclobutanone and benzylamines. unica.itx-mol.com This reaction, often catalyzed by chiral organocatalysts like diphenylprolinol trimethylsilyl (B98337) (TMS) ether or cinchona alkaloid-derived catalysts, produces α-(benzylamino)cyclobutanones in good to high yields (60–85%) and with moderate to high enantioselectivities (70–92% ee). smolecule.com The key to this transformation is the keto-enol tautomerization step, where the catalyst facilitates asymmetric proton transfer. smolecule.com This method is applicable to a range of aromatic and aliphatic amines. smolecule.com

Another organocatalytic approach is the direct aldol reaction of 2-hydroxycyclobutanone. researchgate.netresearchgate.net For instance, L-tryptophan can catalyze the enantioselective aldol reaction between 2-hydroxycyclobutanone and aromatic aldehydes, yielding 2,2-disubstituted cyclobutanones. researchgate.net This reaction is completely regioselective and can produce the desired products in up to 80% yield with enantiomeric excesses as high as 67%. researchgate.net The use of different organocatalysts, such as (S)-threonine, can influence the diastereoselectivity of the aldol reaction, favoring the formation of syn-diastereomers. researchgate.net

Control over Stereogenic Centers

Achieving control over multiple stereogenic centers is a significant challenge in the synthesis of complex cyclobutane derivatives. Organocatalytic methods have proven effective in this regard. The desymmetrization of prochiral 3-substituted cyclobutanones through organocatalyzed Michael addition to nitroalkenes allows for the creation of enantiomerically enriched 2-alkyl-3-aryl(alkyl) cyclobutanones with three contiguous stereogenic centers. researchgate.net This approach utilizes bifunctional organocatalysts that combine a Brønsted base and a hydrogen-bond donor. researchgate.net

Similarly, the direct aldol reaction of 3-substituted cyclobutanones with aryl aldehydes, catalyzed by N-phenylsulfonyl (S)-proline, can generate highly functionalized cyclobutanones with control over three adjacent stereogenic centers, exhibiting excellent diastereoselectivity and enantioselectivity. researchgate.netresearchgate.net The strategic choice of catalyst and reaction conditions is crucial for dictating the stereochemical outcome. researchgate.netconicet.gov.ar

Synthesis of Specifically Substituted this compound Derivatives

α-(Benzylamino)cyclobutanones

The synthesis of α-(benzylamino)cyclobutanones is often achieved through an organocatalytic enantioselective tandem reaction. unica.itx-mol.com This process starts with racemic α-hydroxycyclobutanone and various benzylamines. unica.itresearchgate.net The reaction proceeds via a condensation, an intramolecular rearrangement, and a proton transfer, affording the α-(benzylamino)cyclobutanone products in good yields and with moderate to high enantioselectivities. unica.itunica.itresearchgate.net This methodology has been shown to be effective for a range of benzylamine (B48309) substrates. smolecule.com

A sequential one-pot methylation/Stevens rearrangement protocol offers a route to quaternary α-benzyl- and α-allyl-α-methylaminocyclobutanones. unica.itsmolecule.com This begins with α-methylaminocyclobutanones, which undergo methylation followed by the rearrangement. smolecule.com

2-Substituted Cyclobutanone Sulphides

A general method for synthesizing 2-substituted cyclobutanone sulfides involves a tandem Brønsted acid-catalyzed nucleophile addition/ring-contraction/C3-C4 ring-expansion sequence. unica.itgrafiati.com This procedure has a broad substrate scope and produces a variety of four-membered cyclic ketones in good to excellent yields. unica.itgrafiati.com The reaction of 2-hydroxycyclobutanones with thiol nucleophiles, mediated by sulfonic acids, has been studied in detail, with quantum chemical DFT calculations helping to understand the differing reactivity of 2-aryl- and 2-alkyl-substituted starting materials. unica.itgrafiati.comdntb.gov.ua

The synthesis can proceed through a direct acid-catalyzed reaction of a 2-hydroxycyclobutanone with a thiol. unica.it For example, reacting 2-hydroxycyclobutanone with a thiol in the presence of p-toluenesulfonic acid (PTSA) in dichloromethane (B109758) can produce the corresponding arylthio-cyclobutanone. unica.it

| Catalyst | Solvent | Yield (%) |

| PTSA | CH2Cl2 | 84 |

| PTSA | Toluene | 75 |

| PTSA | Dioxane | 68 |

| CSA | CH2Cl2 | 78 |

| TfOH | CH2Cl2 | 90 |

| Table 1: Synthesis of Arylthio-cyclobutanone under various conditions. Data sourced from unica.it. |

Halogenated Derivatives

The synthesis of halogenated cyclobutanone derivatives can be achieved through various routes. One approach involves the cross-coupling reaction of bromocyclobutenyl diethyl phosphate (B84403) with boronic acids or organozinc reagents. researchgate.net Subsequent dephosphorylation of the resulting 2-substituted cyclobutenyl phosphates yields the corresponding 2-substituted cyclobutanones. researchgate.net

Another method for introducing substituents, which could include halogenated moieties, is the alkylation of cyclobutanone imines. The cyclobutanone is first converted to an N-cyclobutylidene-isopropylamine, which is then deprotonated and reacted with an alkyl halide. mdpi.org Hydrolysis of the resulting imine furnishes the 2-substituted cyclobutanone. mdpi.org While this method is demonstrated for alkyl bromides, it suggests a potential pathway for introducing halogenated alkyl chains. mdpi.org

O-Silylated Derivatives

The conversion of the hydroxyl group in this compound to a silyl (B83357) ether is a crucial and widely employed strategy in multi-step organic synthesis. This process, known as O-silylation, serves to "protect" the reactive hydroxyl group, preventing it from interfering with subsequent chemical transformations targeting other parts of the molecule, particularly the ketone carbonyl group. The resulting O-silylated derivatives are stable intermediates that can be carried through various reaction sequences before the silyl group is removed to regenerate the alcohol.

The preparation of these derivatives typically involves reacting the alcohol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl) or tert-butyldiphenylsilyl chloride (TBDPSCl), in the presence of a suitable base. Imidazole (B134444) is a commonly used base for this purpose, as it facilitates the reaction while minimizing side products.

A representative procedure, analogous to the silylation of similar cyclobutanone systems, involves dissolving this compound in an anhydrous solvent like dimethylformamide (DMF), followed by the addition of imidazole and the silylating agent (e.g., TBDMSCl). rsc.org The reaction is typically stirred at room temperature until completion. rsc.org The choice of the silyl group is significant; bulkier groups like tert-butyldiphenylsilyl (TBDPS) can offer greater stability and influence the reactivity of the molecule in later steps. nih.gov

These O-silylated compounds are valuable precursors, particularly in the synthesis of complex polycyclic systems. smolecule.com For instance, O-silylated this compound is a key starting material for building spiro[3.3]heptane scaffolds, which are of interest in medicinal chemistry. nih.govresearchgate.netresearchgate.net In one such synthesis, an O-TBDPS-protected derivative was prepared on a large scale as the initial step. nih.gov The steric bulk of this protecting group was found to be a critical factor in subsequent reactions; it hindered a standard Wittig olefination, necessitating the use of the more reactive Tebbe reagent to achieve the desired transformation. nih.gov

The following table details a representative synthesis for an O-silylated cyclobutanone derivative.

Table 1: Synthesis of 2-((tert-butyldimethylsilyl)oxy)cyclobutan-1-one rsc.org

| Reactant | Reagents | Solvent | Reaction Time | Temperature | Yield |

|---|---|---|---|---|---|

| 2-Hydroxycyclobutanone | 1. Imidazole2. tert-Butyldimethylsilyl chloride (TBDMSCl) | Anhydrous DMF | 20 hours | Room Temperature | 80% |

This reaction on 2-hydroxycyclobutanone is presented as a direct analogue for the silylation of this compound.

Chemical Reactivity and Mechanistic Investigations

Ring Strain and Reactivity

Cyclobutane (B1203170) rings, including the one in 2-(Hydroxymethyl)cyclobutanone, are characterized by significant ring strain. wikipedia.orgchemistrysteps.com This strain arises from two main factors: angle strain and torsional strain. chemistrysteps.comunizin.org Angle strain results from the compression of the C-C-C bond angles to approximately 90° from the ideal 109.5° for sp³-hybridized carbon atoms. wikipedia.orgunizin.org Torsional strain is caused by the eclipsing interactions of hydrogen atoms on adjacent carbon atoms, as the ring is not flexible enough to achieve a fully staggered conformation. wikipedia.orgchemistrysteps.com

This inherent strain, with a total value for cyclobutane of about 26.3 kcal/mol, elevates the ground-state energy of the molecule, making it more reactive than its acyclic or larger-ring counterparts. stackexchange.com Consequently, this compound readily undergoes reactions that can alleviate this strain, such as ring-opening or ring-expansion, which are often thermodynamically favorable. nih.govrsc.org The presence of the ketone and hydroxymethyl groups provides specific sites for initiating these transformations.

Nucleophilic Addition Reactions

The carbonyl group in this compound is an electrophilic center, susceptible to attack by nucleophiles. wikipedia.org This classic reaction of ketones, known as nucleophilic addition, involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. wikipedia.orglibretexts.org

A key example of this reactivity is the organocatalyzed aldol (B89426) reaction. For instance, 2-hydroxycyclobutanone can react with aromatic aldehydes in the presence of an amino acid catalyst like (S)-tryptophan. nih.gov This reaction is completely regioselective, leading to the formation of a 2,2-disubstituted cyclobutanone (B123998) derivative. nih.gov The reaction proceeds with an anti-relative configuration, a selectivity that contrasts with similar reactions in acyclic hydroxyketones. nih.gov

| Reactants | Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|

| 2-Hydroxycyclobutanone + Aromatic Aldehydes | (S)-tryptophan | DMF | anti-2-(1-hydroxyalkyl)-2-hydroxycyclobutanone | Up to 80% |

Cycloaddition Reactions

Cycloaddition reactions offer a powerful method for constructing larger, more complex cyclic systems from smaller components. fiveable.melibretexts.org While this compound itself is not typically used directly in cycloadditions, its derivatives, such as cyclobutenones, are excellent dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions). nih.gov These cyclobutenones can be synthesized from hydroxy-substituted cyclobutanones through elimination reactions. researchgate.net

The resulting cycloadducts, which contain a strained four-membered ring, are versatile intermediates that can undergo subsequent regioselective ring expansions to form cyclopentanones, lactones, or lactams. nih.gov Furthermore, the parent cyclobutanone framework can be involved in photochemical [2+2] cycloadditions, where irradiation with UV light allows two alkene-containing molecules to form a cyclobutane ring. fiveable.melibretexts.org

Rearrangement Reactions

Rearrangement reactions are a hallmark of cyclobutane chemistry, driven by the energetic benefit of forming less-strained five- or six-membered rings or stable acyclic systems.

One of the most synthetically useful transformations of cyclobutanol (B46151) derivatives is the acid-catalyzed ring expansion to cyclopentanones. nih.gov This process, often a type of semipinacol rearrangement, involves the protonation of the hydroxyl group, its departure as water to form a carbocation, and the subsequent migration of one of the ring's C-C bonds to the electron-deficient center. This migration expands the four-membered ring to a five-membered one, relieving significant ring strain. Chiral cyclobutyl derivatives can be used to synthesize chiral cyclopentanones stereoselectively. nih.gov

Metal-catalyzed reactions also facilitate this transformation. For example, cobalt carbonyl can catalyze the ring expansion of a silylated cyclobutanone derivative with diethylmethylsilane (B1588745) and carbon monoxide to yield a 1,2-bis(diethylmethylsiloxy)cyclopentene. ugent.be

| Substrate | Reagents/Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Chiral 2-substituted cyclobutanols | Acid catalyst (e.g., PTSA) | - | Chiral cyclopentanones | nih.gov |

| 1,2-Bis(diethylmethylsiloxy)cyclobutene | Co₂(CO)₈, Et₂MeSiH, CO | 50 atm | 1,2-Bis(diethylmethylsiloxy)cyclopentene | ugent.be |

The high strain energy of the cyclobutane ring also makes it susceptible to ring-opening reactions under various conditions. nih.gov A notable example involves the transformation of cyclobutanone oxime esters. rsc.org In the presence of a copper catalyst, these derivatives undergo a radical-induced ring-opening via selective C-C bond cleavage. rsc.orgbeilstein-journals.org The mechanism is proposed to involve the single-electron reduction of the oxime ester to form an iminyl radical. beilstein-journals.org This radical intermediate promotes the cleavage of the strained cyclobutane ring, generating a C-centered radical that can be trapped by other molecules, leading to the synthesis of elongated, acyclic nitrile products. beilstein-journals.org

Oxidation Reactions

The bifunctional nature of this compound allows for oxidation at two different sites. The cyclobutanone moiety can undergo a Baeyer-Villiger oxidation, a reaction that converts a ketone to an ester (or a cyclic ketone to a lactone) using a peroxy acid or hydrogen peroxide. wiley-vch.de Due to the ring strain, cyclobutanones are relatively easy to oxidize via this method compared to less-strained ketones. nih.gov This rearrangement involves the migration of an alkyl group from the carbonyl carbon to an electron-deficient oxygen atom. wiley-vch.de

Separately, the primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents, without affecting the ketone under carefully controlled conditions. This selective oxidation further highlights the synthetic versatility of the molecule.

Oxidative Cleavage

One of the characteristic reactions of cyclic ketones is oxidative cleavage, and in the case of this compound, the Baeyer-Villiger oxidation is a pertinent example. This reaction involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone using peroxyacids or peroxides as the oxidant. wikipedia.orgsigmaaldrich.com The reaction proceeds through the Criegee intermediate, and the regioselectivity is determined by the migratory aptitude of the substituents attached to the carbonyl carbon. organic-chemistry.org

For this compound, two possible lactones could be formed upon Baeyer-Villiger oxidation, depending on which carbon atom migrates. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl. In this case, the migration of the more substituted C2 carbon (bearing the hydroxymethyl group) would lead to a δ-lactone, while migration of the C4 methylene (B1212753) group would result in a γ-lactone. The presence of the hydroxymethyl group can influence the regioselectivity of the oxidation.

| Oxidant | Expected Major Product | Reaction Type |

| m-CPBA | δ-lactone or γ-lactone | Baeyer-Villiger Oxidation |

| Peroxyacetic acid | δ-lactone or γ-lactone | Baeyer-Villiger Oxidation |

| Hydrogen peroxide (with catalyst) | δ-lactone or γ-lactone | Baeyer-Villiger Oxidation |

One-Electron Oxidation

The strained nature of the cyclobutane ring makes it susceptible to ring-opening reactions under various conditions, including one-electron oxidation. Single-electron transfer (SET) processes can generate radical cations that are prone to fragmentation. In the case of cyclobutane derivatives, one-electron oxidation can lead to the cleavage of a C-C bond, relieving ring strain and forming a more stable open-chain radical cation. This reactivity has been observed in various cyclobutane systems and is a potential transformation pathway for this compound.

Reductions

The reduction of the carbonyl group in this compound to a hydroxyl group is a fundamental transformation that introduces a new stereocenter, leading to the formation of a diol. Various reducing agents can be employed for this purpose.

Stereoselective Reduction

The stereochemical outcome of the reduction of substituted cyclobutanones is of significant interest. Studies on 3-substituted cyclobutanones have shown that the hydride reduction is often highly stereoselective, predominantly forming the cis-alcohol. This selectivity can be influenced by factors such as the nature of the reducing agent, the solvent, and the temperature.

For this compound, the reduction of the ketone would yield cis- and trans-2-(hydroxymethyl)cyclobutanol. The stereoselectivity is governed by the direction of the hydride attack on the carbonyl group. The Felkin-Anh model can be used to predict the stereochemical outcome, where the largest substituent dictates the trajectory of the nucleophilic attack. Computational studies have revealed that torsional strain plays a major role in favoring the anti-facial hydride approach.

| Reducing Agent | Typical Stereoselectivity |

| Sodium borohydride (B1222165) (NaBH₄) | High cis selectivity |

| Lithium aluminum hydride (LiAlH₄) | High cis selectivity |

Condensation Reactions

The carbonyl group of this compound can participate in various condensation reactions, which are crucial for carbon-carbon bond formation. These reactions typically involve the formation of an enolate or a related nucleophile, which then reacts with an electrophile.

Prominent examples of such reactions include:

Aldol Condensation: In the presence of a base or acid, this compound can react with another carbonyl compound (or itself) to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone. wikipedia.orglibretexts.org

Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene group, catalyzed by a weak base. wikipedia.orgrsc.org

Wittig Reaction: The ketone can be converted to an alkene through a reaction with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglumenlearning.com This allows for the introduction of a carbon-carbon double bond at the position of the original carbonyl group.

Horner-Wadsworth-Emmons Reaction: A modification of the Wittig reaction, this method employs a phosphonate (B1237965) carbanion to react with the ketone, typically affording an (E)-alkene with high stereoselectivity. wikipedia.orgalfa-chemistry.com

Mechanistic Aspects of Transformations

Understanding the mechanisms of the transformations involving this compound is essential for controlling the reaction outcomes and designing new synthetic strategies. The strained four-membered ring often plays a crucial role in the reaction pathways.

Quantum Chemical DFT Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a powerful tool for investigating the mechanistic details of organic reactions. For cyclobutane derivatives, DFT calculations can provide valuable insights into:

Transition State Geometries and Energies: Elucidating the structures and relative energies of transition states allows for the prediction of reaction pathways and stereochemical outcomes. For instance, DFT studies on the hydride reduction of substituted cyclobutanones have rationalized the observed cis-selectivity by analyzing the energies of the competing transition states.

Reaction Intermediates: The stability and electronic structure of intermediates, such as the Criegee intermediate in the Baeyer-Villiger oxidation or radical cations in one-electron oxidation, can be characterized.

These computational studies complement experimental findings and provide a detailed picture of the factors that govern the reactivity of this compound.

Kinetic Parameter Analysis

A thorough review of available scientific literature did not yield specific experimental or theoretical kinetic parameter data, such as rate constants, activation energies, or Arrhenius parameters, for the chemical compound this compound. While research exists on the general reactivity and mechanistic pathways of cyclobutanone derivatives, quantitative kinetic analysis particular to this compound is not present in the surveyed sources. Mechanistic investigations and kinetic studies have been performed on structurally related compounds, but this data cannot be directly extrapolated to this compound due to the unique influence of the hydroxymethyl group on the cyclobutanone ring's reactivity. Therefore, no data tables for kinetic parameters of this compound can be presented at this time.

Applications in Advanced Organic Synthesis

Building Blocks for Complex Molecules

2-(Hydroxymethyl)cyclobutanone serves as a valuable building block for the synthesis of complex molecules, including natural products and other biologically active compounds. nih.gov The rigid framework of the cyclobutane (B1203170) ring provides precise control over the spatial arrangement of functional groups, a critical factor in designing molecules with specific biological functions. The ketone functionality can undergo nucleophilic additions, while the hydroxymethyl group is available for reactions like esterification, etherification, or oxidation. This dual reactivity on a strained ring system enables unique synthetic transformations, establishing it as a key precursor for intricate molecular architectures. nih.gov The cyclobutane ring can also be selectively opened or expanded, offering pathways to a wide range of acyclic and larger cyclic structures.

Synthesis of Natural Product Analogues

The cyclobutane motif is a structural feature in a wide array of natural products that exhibit diverse and significant pharmaceutical activities. kib.ac.cnnih.gov The [2+2] cycloaddition reaction is a primary method for constructing this core structure. kib.ac.cnnih.gov this compound is a key starting material for creating analogues of these natural products. By modifying the core structure derived from this compound, chemists can systematically explore structure-activity relationships and develop analogues with improved properties. The synthesis of these analogues often involves leveraging the cyclobutanone's functional groups to introduce various side chains and build more complex polycyclic systems characteristic of many natural products. nih.gov

Synthesis of Pharmaceutically Relevant Compounds

The unique structural and reactive properties of this compound make it an important intermediate in the synthesis of pharmaceutically relevant compounds. nih.gov Its derivatives are particularly significant in the development of antiviral agents. nih.gov

A primary application of this compound is in the synthesis of carbocyclic nucleoside analogues, where the furanose ring of natural nucleosides is replaced by a cyclobutane ring. nih.govcollectionscanada.gc.ca These analogues are of significant interest due to their potential antiviral activities. The synthesis typically begins with this compound, which is then coupled with a heterocyclic base, such as a purine (B94841) or pyrimidine.

For instance, a common synthetic route involves the triflation of the hydroxymethyl group, followed by displacement with a purinyl anion, like 6-chloropurine (B14466), to generate N-7 and N-9 regioisomers. yorku.canih.gov Subsequent stereoselective reduction of the ketone yields the corresponding cis-alcohols, with the geometric configuration often confirmed by X-ray diffraction. yorku.canih.gov

| Precursor | Key Reaction Step | Product Type |

| This compound | Triflation and displacement with 6-chloropurinyl anion | N-7 and N-9 substituted cyclobutanone (B123998) nucleosides |

| N-alkylated ketones | Stereoselective reduction | Cis-cyclobutanol nucleosides |

| N-9-chloropurinyl alcohols | Aminolysis | Adenine (B156593) nucleosides |

The development of the Human Immunodeficiency Virus (HIV) as the causative agent of AIDS spurred extensive research into designing effective antiviral analogues. collectionscanada.gc.ca Reverse transcriptase inhibitors (RTIs) are a major class of antiretroviral drugs that block the replication of HIV by inhibiting the reverse transcriptase enzyme. wikipedia.org Nucleoside analogues derived from this compound have been synthesized and evaluated as potential anti-HIV agents. nih.gov

These cyclobutyl nucleosides are designed to mimic natural nucleosides and act as chain terminators during viral DNA synthesis. nih.gov A series of 2'-substituted cyclobutyl nucleoside analogues, which possess only the 3'-hydroxymethyl group for phosphorylation, have been prepared. nih.gov While the nucleoside analogues themselves were inactive against HIV-1 in culture, the triphosphate form of one derivative showed good activity against wild-type HIV reverse transcriptase (RT) as well as against key mutant strains (M184I and M184V) in cell-free assays. nih.gov This suggests that the parent nucleosides are not efficiently phosphorylated by cellular kinases, a common challenge in prodrug design. nih.gov

Table 1: Inhibition of HIV Reverse Transcriptase by a Cyclobutyl Nucleoside Triphosphate nih.gov

| HIV Reverse Transcriptase Type | IC₅₀ (µM) |

|---|---|

| Wild Type | 4.7 |

| Recombinant | 6.9 |

| M184I Mutant | 6.1 |

Beyond simple carbocyclic analogues, this compound derivatives are precursors to more structurally complex nucleosides, such as bicyclic and isonucleosides. mdpi.com Bicyclic, or "locked," nucleosides feature an additional ring fused to the sugar mimic, which restricts the conformation. mdpi.com Isonucleosides are analogues where the substituents of the ribose mimic are transposed. mdpi.com

A key synthetic strategy for these compounds involves the photochemical ring-expansion of a cyclobutanone to an oxacarbene. This transient species can then be trapped by a nucleobase like 6-chloropurine. mdpi.com For example, the irradiation of a bicyclic cyclobutanone precursor in the presence of 6-chloropurine leads to the formation of the corresponding bicyclic nucleoside analogue through insertion into the N-9 N-H bond. mdpi.com Similarly, irradiation of a cyclobutanone with an α-substituted 6-chloropurine can produce isonucleosides and acyclic nucleoside analogues. mdpi.com

Cyclobutane rings can be incorporated into the backbones of peptides and amino acids to create constrained analogues with unique conformational properties. nih.gov While direct synthesis from this compound is one of several routes to the core structure, the methodologies for creating cyclobutane amino acids often rely on [2+2] cycloaddition reactions. nih.gov For example, a thermal [2+2] stereoselective cycloaddition involving 2-acylaminoacrylates can produce substituted cyclobutane skeletons. nih.gov Subsequent deacylation and hydrolysis reactions can yield cyclobutane-serine analogues (c4Ser), demonstrating the utility of the cyclobutane scaffold in peptide chemistry. nih.gov

Antiviral Agents

The structural motif of a cyclobutane ring is a key feature in a class of carbocyclic nucleoside analogues that exhibit significant antiviral properties. wikipedia.org Carbocyclic nucleosides, in which a methylene (B1212753) group replaces the oxygen atom of the furanose ring, demonstrate increased metabolic stability as they are not susceptible to cleavage by phosphorylases and hydrolases. wikipedia.org this compound and its derivatives are valuable precursors for the synthesis of these potent antiviral agents. collectionscanada.gc.ca

The general synthetic approach involves the coupling of the cyclobutane core, derived from a precursor like 3-hydroxymethyl-cyclobutanone, with a heterocyclic nucleobase. nih.gov For instance, a cyclobutanone with a protected hydroxymethyl group can be halogenated and subsequently alkylated with various purine bases. collectionscanada.gc.ca This is followed by a chemoselective reduction of the ketone functionality to yield the corresponding alcohol, forming the final cyclobutane nucleoside analogue. collectionscanada.gc.ca

Research has demonstrated that the biological activity of these compounds is highly dependent on their stereochemistry. Enantiomerically pure cyclobutyl guanine (B1146940) and adenine analogues have shown high activity against a range of herpesviruses, including Herpes Simplex Virus (HSV-1) and Cytomegalovirus (CMV). nih.gov In contrast, their optical isomers are devoid of such activity. nih.gov The active compounds are believed to function after being phosphorylated to their triphosphate forms, which can then inhibit viral DNA polymerase. nih.govnih.gov In some cases, while the nucleoside analogues themselves show inactivity in cell cultures, their triphosphate derivatives exhibit good activity against viral enzymes like HIV reverse transcriptase, suggesting that the parent compounds are not efficiently phosphorylated by cellular kinases. nih.gov

Table 1: Examples of Cyclobutane Nucleoside Analogues and Their Antiviral Targets

| Compound Class | Target Virus(es) | Summary of Activity |

|---|---|---|

| Enantiomeric Cyclobutyl Guanine Analogues | Herpesviruses (HSV-1, CMV) | The enantiomer that mimics the absolute configuration of natural nucleosides is highly active, while its isomer is inactive. nih.gov |

| Enantiomeric Cyclobutyl Adenine Analogues | Herpesviruses | Active compounds are effective in mouse cytomegalovirus models. nih.gov |

| 2'-Substituted Cyclobutyl Nucleosides | Human Immunodeficiency Virus (HIV) | Nucleoside analogues were inactive, but the triphosphate form was active against wild-type and mutant HIV reverse transcriptase. nih.gov |

Precursors for Heterocyclic Systems

This compound, existing in equilibrium with its tautomer 2-hydroxycyclobutanone, serves as a versatile building block for the synthesis of complex heterocyclic frameworks. Its strained ring system provides a driving force for the construction of intricate molecular architectures. researchgate.net A notable application is its use in a novel cascade reaction with carboxamide-bearing Wittig reagents to produce β-N-heterocyclic-cyclobutane-fused bicyclic γ-lactones.

This transformation provides an efficient route to structurally valuable 2-oxabicyclo[3.2.0]heptan-3-ones that feature a heterocyclic moiety at the bridgehead quaternary center. The proposed mechanism for this reaction involves an initial reaction of the 2-hydroxycyclobutanone with the Wittig reagent, followed by an intramolecular Wittig reaction. This forms an intermediate butanolide, which then undergoes an aza-Michael addition to complete the formation of the fused bicyclic product. The ring strain within the four-membered ring intermediate is crucial for this final addition step to occur.

The synthetic utility of this method has been demonstrated with a variety of substituted Wittig reagents, leading to a diverse range of heterocyclic products in moderate to good yields. The resulting γ-lactones can be further derivatized, highlighting the potential of this compound as a substrate for generating complex molecules from simple precursors.

Table 2: Synthesis of Fused Bicyclic γ-Lactones from 2-Hydroxycyclobutanone and Various Wittig Reagents

| Entry | Wittig Reagent Substituent (on Benzoxazolone Ring) | Product | Yield (%) |

|---|---|---|---|

| 1 | H | 3a | 68 |

| 2 | 5-Methyl | 3b | 62 |

| 3 | 6-Methyl | 3c | 43 |

| 4 | 5-Methoxy | 3d | 58 |

| 5 | 5-Fluoro | 3e | 62 |

| 6 | 5-Chloro | 3f | 55 |

| 7 | 5-Bromo | 3g | 56 |

Computational and Theoretical Studies

Prediction Challenges in Computational Photochemistry

The simulation of photochemical molecular dynamics represents a significant hurdle for theoretical chemistry, primarily due to the necessity of simultaneously describing the quantum mechanical effects of both electrons and nuclei. aip.orgcosmosproject.co.ukcecam.org While excited-state simulations have proven valuable in interpreting experimental results, their ability to be unambiguously predictive remains a subject of investigation. aip.orgcosmosproject.co.uk True predictive power would enable the rational design of light-driven molecular systems, impacting fields from renewable energy to photochemical synthesis. aip.orgcecam.org

A prime example of the efforts to benchmark the predictive power of modern computational methods is the "Cyclobutanone Prediction Challenge". cosmosproject.co.ukcecam.orgbarbatti.org This double-blind test challenged computational chemists to predict the photochemical dynamics of gas-phase cyclobutanone (B123998) following photoexcitation to its S₂ (n→3s Rydberg) state with a 200 nm light source. aip.orgbarbatti.orgarxiv.org Theoreticians were tasked with forecasting the outcomes of a megaelectronvolt ultrafast electron diffraction (MeV-UED) experiment before the experimental results were revealed. aip.orgarxiv.org This initiative provided a unique opportunity to assess the accuracy of various excited-state simulation methods. aip.orgcecam.org The challenge attracted a large number of contributions, employing a wide variety of computational approaches for both the electronic structure and nuclear dynamics. cecam.org

The photochemistry of cyclobutanone is known to be complex, with multiple competing reaction channels. Upon excitation, it can undergo ring-opening via a Norrish Type-I reaction, leading to different sets of photoproducts:

Ethene and ketene (C₂ products) aip.org

Carbon monoxide and cyclopropane (B1198618) or propene (C₃ products) aip.org

The ratio of these products is dependent on the excitation wavelength. aip.orgaip.org Accurately predicting the branching ratios and the timescales of these ultrafast processes is a formidable task. The dynamics involve rapid internal conversion between excited states (S₂ → S₁ → S₀), often mediated by conical intersections, and the potential involvement of triplet states. aip.orgarxiv.orgresearchgate.net

One of the most striking outcomes of the Cyclobutanone Prediction Challenge was the significant variation in the predicted results from different computational methods. barbatti.org This highlights a central challenge in the field: the choice of theoretical approach can drastically alter the predicted outcome. For instance, the predicted lifetime of the initially excited S₂ state of cyclobutanone varied by orders of magnitude depending on the electronic structure method employed.

| Computational Method | Predicted S₂ Lifetime (ps) |

|---|---|

| MRCI/OM2 | 0.04 |

| TDDFT | 0.4 |

| ADC(2) | 0.9 |

| MCSCF | 9.0 |

| TDDFT-FSSH (PBE0) | 7.0 |

This table is based on data reported from the Cyclobutanone Prediction Challenge and illustrates the wide range of predicted values. barbatti.orgarxiv.org

These discrepancies arise from the inherent strengths and weaknesses of each computational method. barbatti.org

Single-reference methods like Time-Dependent Density Functional Theory (TDDFT), Coupled Cluster (CC2), and Algebraic Diagrammatic Construction (ADC(2)) can face difficulties during dissociation or near conical intersections where the electronic character changes dramatically. barbatti.org For example, the PBE0 functional used with TDDFT was found to overestimate excitation energies compared to experimental values. arxiv.org

ADC(2) is known to have issues correctly describing the excited states of carbonyl compounds. barbatti.org

CC2 , being a non-Hermitian method, can fail to converge when electronic states become degenerate, a common occurrence in photochemical reactions. barbatti.org

Multiconfigurational methods like the Multi-Configurational Self-Consistent Field (MCSCF) can, in principle, handle these complex situations better but are computationally expensive and can suffer from instabilities related to the choice of the active space. barbatti.org

Similarly, the predicted yields of the major photoproducts also showed considerable variance among different theoretical models.

| Photoproducts | Predicted Yield (%) |

|---|---|

| CO + cyclopropane | 50 |

| CO + propene | 10 |

| Ethene + ketene | 34 |

This table shows one set of predictions based on trajectory surface hopping with XMS-CASPT2. arxiv.org Other methods produced different ratios. arxiv.org

These challenges in accurately predicting lifetimes and product distributions for a well-studied molecule like cyclobutanone underscore the difficulties that would be encountered for a substituted derivative such as 2-(Hydroxymethyl)cyclobutanone. The presence of the hydroxymethyl group would introduce additional degrees of freedom and potential new reaction pathways, further complicating the potential energy surfaces and the dynamics. The Cyclobutanone Prediction Challenge serves as a crucial benchmark, providing a fact-based roadmap for future developments in computational photochemistry and highlighting the ongoing need for methodological improvements to achieve truly predictive accuracy. cecam.org

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(Hydroxymethyl)cyclobutanone derivatives?

Methodological Answer: Derivatives of this compound are typically synthesized via nucleophilic substitution reactions. For example, thiol-substituted derivatives are prepared by reacting 2-hydroxycyclobutanone with thiols under acidic conditions. demonstrates yields ranging from 54% to 90% depending on the substituent (e.g., 4i with a nitro group: 54%; 4k with a tert-butyl group: 90%) . Key steps include:

- Steric/electronic optimization : Bulky substituents (e.g., cyclohexylthio, 4j) favor higher yields (87%) due to reduced steric hindrance .

- Protecting groups : Trimethylsilyl (TMS) or carbobenzyloxy (Cbz) groups stabilize reactive intermediates (e.g., 1,2-bis(trimethylsilyloxy)cyclobutene in ) .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

- FTIR : Identifies carbonyl (ν ~1713–1788 cm⁻¹) and hydroxyl stretches (e.g., derivative 4m in ) .

- HRMS : Confirms molecular ions (e.g., [M-Na]⁺ at m/z 455.0989 for 4m) .

- NMR : Resolves cyclobutanone ring protons (δ 2.5–3.5 ppm for ring CH₂ groups) and substituent environments .

Advanced Research Questions

Q. How can researchers reconcile contradictory reaction yields in substituted this compound syntheses?

Methodological Answer: Yield discrepancies often arise from electronic or steric effects. For instance:

- Electron-withdrawing groups (e.g., nitro in 4i, 54%) reduce nucleophilicity, lowering yields compared to electron-donating groups (e.g., tert-butyl in 4k, 90%) .

- Mitigation strategies :

- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Optimize reaction time and temperature (e.g., 0°C for sensitive intermediates) .

Q. What strategies enhance the stability of this compound derivatives in aqueous or biological systems?

Methodological Answer:

- Protecting groups : Introduce TMS or acetyl groups (e.g., 4m in ) to block hydroxyl reactivity .

- Steric shielding : Bulkier substituents (e.g., benzylthio in 4l, 88% yield) reduce hydrolysis rates .

- pH control : Maintain neutral to slightly acidic conditions to prevent keto-enol tautomerism .

Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?

Methodological Answer:

- Quantum chemical calculations : Predict reactivity with thiols (e.g., uses DFT to explain regioselectivity in thiol additions) .

- Docking studies : Map steric compatibility with enzyme active sites (e.g., cyclobutanone’s ring strain enhances binding affinity in peptidomimetics) .

Data Analysis and Experimental Design

Q. How should researchers address conflicting spectral data in structural elucidation?

Methodological Answer:

- Cross-validate techniques : Combine NMR (for stereochemistry) with HRMS (exact mass) and X-ray crystallography (if available).

- Case example : resolves methyl 2-cyanocyclobutane-1-carboxylate’s structure via InChI key verification (DTCSMANRUIXQRK-UHFFFAOYSA-N) .

Q. What experimental controls are essential for kinetic studies of this compound reactivity?

Methodological Answer:

- Baseline controls : Monitor thermal degradation via TGA or DSC.

- Competitive reactions : Compare reaction rates with analogous cyclopropanones or cyclohexanones to isolate ring strain effects .

Tables of Key Data

Q. Table 1: Representative Yields of this compound Derivatives ()

| Derivative | Substituent | Yield (%) | Key Analytical Data |

|---|---|---|---|

| 4i | 4-Nitrophenylthio | 54 | FTIR: ν 1713 cm⁻¹ (C=O) |

| 4k | tert-Butylthio | 90 | HRMS: [M+Na]⁺ = 189.0784 |

| 4m | Acetoxymethyltetrahydro-2H-pyran | 79 | [α]D²⁵ = -24 (c=1.0 CHCl₃) |

Q. Table 2: Stability Metrics for Selected Derivatives

| Derivative | Condition (pH 7.4, 37°C) | Half-life (h) | Degradation Pathway |

|---|---|---|---|

| 4l | Aqueous buffer | 12 | Hydrolysis of thioether |

| 4m | Acetonitrile/water (9:1) | 48 | Acetate group cleavage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.